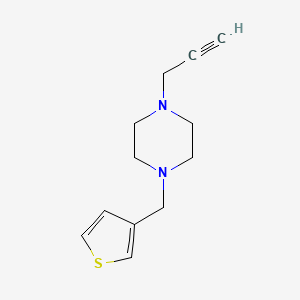

![molecular formula C14H11N3OS B2592187 1-Phényl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)éthanone](/img/structure/B2592187.png)

1-Phényl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)éthanone

Vue d'ensemble

Description

“1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . Some of the synthesized compounds exhibited cytotoxicity at concentration 160 μg/ml .

Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture was stirred overnight .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by different spectral data and elemental analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds include a melting point of 328–330 °C . The IR (KBr) values are 3,375, 3,100 (2NH), 1,701 (C=O) . The 1 H NMR (DMSO- d 6) values are δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D 2 O-exchangeable) . The 13 C NMR (DMSO- d 6) values are δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .Applications De Recherche Scientifique

- Des chercheurs ont synthétisé des dérivés de ce composé comme agents antiviraux potentiels. En particulier, le composé 8b a montré une activité antivirale prometteuse in vitro .

- La présence d'un groupe thioamide dans certains dérivés améliore leur bioactivité en tant qu'agents antiviraux .

- Notamment, les composés 4d, 6c, 7b et 8a ont présenté des activités antibactériennes et/ou antifongiques .

- La combinaison de [1,2,4]triazolo[4,3-a]quinoxaline avec des sous-unités de pipérazine ou de pipéridine a encore amélioré les propriétés antimicrobiennes .

- Les quinoxalines, qui partagent des caractéristiques structurales avec ce composé, sont connues pour leur activité antibactérienne à large spectre .

- L'incorporation de motifs pipérazine ou pipéridine dans les dérivés de [1,2,4]triazolo[4,3-a]quinoxaline améliore leurs propriétés antimicrobiennes .

- Certains dérivés contenant des motifs 4-oxo-pyridazinone ont été évalués contre des lignées cellulaires cancéreuses, notamment A549, MCF-7 et HeLa .

- Les chercheurs ont exploré des modifications telles que l'incorporation de sous-unités [1,3,4]-oxadiazole et [1,2,4]-triazole sur le cycle [1,2,4]triazolo[4,3-a]quinoxaline pour améliorer la bioactivité .

Activité Antivirale

Propriétés Antimicrobiennes

Activité Antibactérienne à Large Spectre

Recherche sur le Cancer

Modifications Structurales

Classification Chimique

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that these compounds may interact with a variety of biological targets.

Mode of Action

The exact mode of action of 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a structural feature of this compound, can make specific interactions with different target receptors .

Biochemical Pathways

The specific biochemical pathways affected by 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone Based on the reported pharmacological activities of similar compounds, it can be inferred that this compound may influence a variety of biochemical pathways related to its potential targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The molecular and cellular effects of 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone Based on the reported pharmacological activities of similar compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular level .

Propriétés

IUPAC Name |

1-phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-12(11-6-2-1-3-7-11)10-19-14-16-15-13-8-4-5-9-17(13)14/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTGXXJHHAEOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-[2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2592111.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2592113.png)

![3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2592114.png)

![6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2592124.png)

![N-(4-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2592126.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2592127.png)